2,4,6-Trimethoxybenzylamine hydrochloride
Overview
Description
2,4,6-Trimethoxybenzylamine hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl and a molecular weight of 233.69 g/mol . It is a white solid that is primarily used in research and development settings. This compound is known for its role in the synthesis of various organic molecules, particularly in the field of medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 2,4,6-Trimethoxybenzylamine hydrochloride is the respiratory system . .
Biochemical Pathways
The compound has been used in the synthesis of 3-(aminomethyl)isoquinoline , suggesting it may play a role in the biochemical pathways related to the synthesis of isoquinoline derivatives.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Avoiding dust formation and breathing in dust/fume/gas/mist/vapors/spray is recommended . These precautions suggest that the compound’s action and stability may be affected by exposure to air, light, and moisture.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxybenzylamine hydrochloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large-scale reactions .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of 2,4,6-trimethoxybenzaldehyde or 2,4,6-trimethoxybenzoic acid.
Reduction: Formation of 2,4,6-trimethoxybenzylamine.
Substitution: Formation of various substituted benzylamines.
Scientific Research Applications
2,4,6-Trimethoxybenzylamine hydrochloride is utilized in several scientific research areas:
Comparison with Similar Compounds
- 3,4,5-Trimethoxybenzylamine
- 2,4,6-Trimethylbenzylamine
- 2,4-Dimethoxybenzylamine
- 3,4-Dimethoxybenzylamine
Comparison: 2,4,6-Trimethoxybenzylamine hydrochloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
(2,4,6-trimethoxyphenyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3.ClH/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3;/h4-5H,6,11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFRMOOGAICNSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583517 | |
Record name | 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146548-59-6 | |
Record name | 1-(2,4,6-Trimethoxyphenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethoxybenzylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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